6-Chloroquinoline-3-carbaldehyde
Overview
Description
6-Chloroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by a chloro substituent at the sixth position and an aldehyde group at the third position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline motifs, which include 6-chloroquinoline-3-carbaldehyde, have been recognized for their broad spectrum of bioactivity . This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It’s known that quinoline derivatives can undergo various chemical reactions, including addition, reduction, condensation, and substitution reactions . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad bioactivity of quinoline motifs, it’s plausible that multiple pathways could be influenced .
Pharmacokinetics
A related compound, 4-chloroquinoline-3-carbaldehyde, has been reported to have high gastrointestinal absorption and is predicted to be bbb permeant . . These properties could potentially influence the bioavailability of this compound.
Result of Action
Quinoline motifs have been associated with a wide range of biological activities, including antibacterial, antiprotozoal, anti-inflammatory, antituberculosis, antimalarial, antidepressant, antiproliferative, and antimicrobial activities . Therefore, it’s possible that this compound could have similar effects.
Biochemical Analysis
Biochemical Properties
6-Chloroquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to form complexes with metal ions such as cobalt(II) and vanadium(IV), enhancing the bioactivity of the ligand . These interactions often involve the nitrogen atoms of the imine and amine groups, as well as the oxygen atom of the hydroxyl group . The compound’s ability to form such complexes makes it a valuable tool in studying enzyme inhibition and activation.
Cellular Effects
This compound influences various cellular processes. It has been observed to exhibit antimicrobial, anti-inflammatory, antimalarial, anticancer, and antiviral activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the growth of certain bacterial strains by interfering with their metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions, which in turn affects the enzyme’s activity . Additionally, the compound can alter gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial and anticancer activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s metabolism is crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used. The reaction proceeds as follows:
- The starting material, 6-chloroquinoline, is treated with DMF and POCl3.
- The reaction mixture is heated to facilitate the formation of the formylated product, this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the sixth position can be substituted with different nucleophiles under appropriate conditions.
Condensation Reactions: The aldehyde group at the third position can participate in condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phenylacetylene and palladium catalysts in the presence of triethylamine and triphenylphosphine.
Condensation Reactions: Reagents such as aromatic amines and catalytic amounts of acetic acid are used.
Major Products Formed:
Substitution Reactions: Products include 2-(phenylethynyl)quinoline-3-carbaldehydes.
Condensation Reactions: Products include Schiff bases and other quinoline derivatives.
Scientific Research Applications
6-Chloroquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with the chloro group at the second position.
4-Chloroquinoline-3-carbaldehyde: Similar in structure but with the chloro group at the fourth position.
Uniqueness: 6-Chloroquinoline-3-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influences its reactivity and biological activity. The position of the chloro group can affect the compound’s electronic properties and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
6-chloroquinoline-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRONTAVJKLJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298241 | |
Record name | 6-Chloro-3-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-68-6 | |
Record name | 6-Chloro-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13669-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501298241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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